5-(Difluoromethyl)isoquinoline
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Overview
Description
5-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse applications in medicinal chemistry .
Scientific Research Applications
5-(Difluoromethyl)isoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules . The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 5-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness often translates to different biological activities and applications .
Properties
IUPAC Name |
5-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXAEMZFIXFBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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